Lurasidone metabolite 14326

Description

Contextualization within the Metabolic Landscape of Lurasidone (B1662784)

Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. fda.govnih.gov The biotransformation of lurasidone occurs through several key pathways, including oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. fda.govnih.gov These processes result in the formation of various metabolites, some of which retain pharmacological activity while others are inactive.

Two of the most significant active metabolites are products of norbornane ring hydroxylation: ID-14283 and ID-14326. wikipedia.org While both are considered active, ID-14283 is found in pharmacologically relevant concentrations in the blood plasma. wikipedia.org In contrast, Lurasidone metabolite 14326 is present at substantially lower levels. nih.govsci-hub.se Studies in patients with schizophrenia have shown that the mean exposure (Cmax and AUC24) to ID-14326 is approximately 2-4% of that of the parent drug, lurasidone. sci-hub.se Other major, but inactive, metabolites include the N-dealkylation products ID-20219 and ID-11614. nih.govwikipedia.org

Biochemical Designation and Significance as an Active Metabolite of Lurasidone

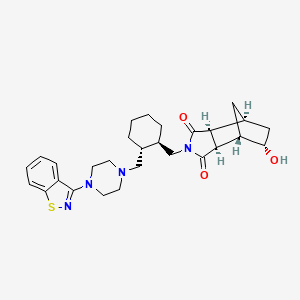

Lurasidone metabolite 14326 is biochemically designated as the endo-hydroxy derivative of lurasidone, resulting from the hydroxylation of the norbornane ring. wikipedia.orgnih.gov This specific stereochemical configuration, where the hydroxyl group is in the endo position, distinguishes it from its counterpart, ID-14283, which is the exo-hydroxy derivative. nih.gov

Despite its lower systemic exposure compared to lurasidone and ID-14283, metabolite 14326 is significant due to its own pharmacological activity. caymanchem.comglpbio.commedchemexpress.com Research has demonstrated that this metabolite possesses a pharmacological profile that is comparable in many respects to the parent compound. fda.gov In vitro functional activity studies have indicated that ID-14326 acts as a potent antagonist at human dopamine (B1211576) D2 and serotonin (B10506) 5-HT7 receptors, and as a partial agonist at the human 5-HT1A receptor. nih.gov This suggests that the hydroxylation at this specific position on the norbornane skeleton has little impact on its fundamental neuropharmacological actions. nih.gov

Interactive Data Table: Receptor Binding Affinity of Lurasidone Metabolite 14326

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 (rat) | 5.76 |

| Dopamine D2L (human) | 1.21 |

Data sourced from a pharmacology review which determined the binding affinities of lurasidone metabolites. fda.gov

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNTCYRWHASTQ-KBICSIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099449 | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186204-33-1 | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186204-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biotransformation and Formation Pathways of Lurasidone Metabolite 14326

Cytochrome P450 Enzyme System Involvement in Lurasidone (B1662784) Metabolism Leading to Lurasidone Metabolite 14326 Formation

The metabolism of lurasidone is heavily reliant on the cytochrome P450 (CYP) isoenzymes, particularly CYP3A4. nih.goveuropa.eutga.gov.au This enzyme is responsible for the primary biotransformation pathways that lead to the formation of various metabolites, including the active metabolite 14326. nih.goveuropa.eunih.gov

CYP3A4 is the principal enzyme responsible for metabolizing lurasidone. nih.goveuropa.eutga.gov.ausci-hub.sedovepress.com The main metabolic pathways include oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. nih.goveuropa.eutga.gov.audovepress.comwikipedia.orgnih.gov The extensive metabolism by CYP3A4 means that substances that strongly inhibit or induce this enzyme can significantly alter lurasidone's plasma concentrations. europa.eusci-hub.se For instance, co-administration with a strong CYP3A4 inhibitor like ketoconazole (B1673606) can lead to a nine-fold increase in lurasidone exposure. europa.eusci-hub.se Conversely, a strong CYP3A4 inducer such as rifampicin (B610482) can decrease lurasidone exposure six-fold. europa.eu While lurasidone is a substrate for CYP3A4, it does not appear to be significantly metabolized by the CYP3A5 enzyme. sci-hub.se

One of the key metabolic pathways in the formation of lurasidone's active metabolites is the hydroxylation of the norbornane ring. nih.goveuropa.eutga.gov.ausci-hub.sedovepress.comwikipedia.orgnih.gov This specific chemical reaction leads to the creation of both active metabolites, ID-14283 and ID-14326. wikipedia.org Lurasidone metabolite 14326 is specifically the endo-hydroxylated product of the norbornane ring. wikipedia.org This hydroxylation is a critical step in the biotransformation of lurasidone. nih.govd-nb.info

Comparative Analysis of Metabolic Routes for Lurasidone and Its Other Principal Metabolites

Lurasidone is metabolized into several active and inactive metabolites. Understanding the distinctions and relationships between these metabolites is crucial for a comprehensive view of its pharmacology.

Lurasidone has two primary active metabolites: ID-14283 and ID-14326. nih.govdovepress.comtandfonline.com Both are formed through the hydroxylation of the norbornane ring. wikipedia.org However, ID-14283 is considered the major active metabolite, with plasma concentrations reaching about 26% of the parent drug, while ID-14326 is a minor active metabolite, with concentrations around 2-4% of lurasidone. sci-hub.sepbsciences.org Despite its lower concentration, Lurasidone metabolite 14326 has binding affinities for receptors that are similar to the parent drug, lurasidone. sci-hub.se The main active metabolite, ID-14283, has a shorter elimination half-life than lurasidone itself. sci-hub.sedovepress.comtandfonline.com Both lurasidone and its active metabolite ID-14283 are primarily metabolized by CYP3A4. europa.eu

Table 1: Comparison of Lurasidone and its Active Metabolites

| Compound | Role | Relative Plasma Exposure (Compared to Lurasidone) |

| Lurasidone | Parent Drug | 100% |

| ID-14283 | Major Active Metabolite | 23-26% sci-hub.se |

| ID-14326 | Minor Active Metabolite | 2-4% sci-hub.se |

In addition to its active metabolites, lurasidone is also converted into several inactive metabolites. The major inactive metabolites are ID-20219 and ID-20220, which are products of oxidative N-dealkylation. nih.govwikipedia.org ID-11614 is another inactive metabolite. dovepress.comwikipedia.orgtandfonline.com These inactive metabolites, particularly ID-20219 and ID-20220, account for a significant portion of the circulating radioactivity after lurasidone administration, at approximately 24% and 11% respectively. europa.eutga.gov.au

Table 2: Lurasidone and Its Metabolites

| Compound ID | Classification | Formation Pathway |

| Lurasidone | Parent Drug | - |

| ID-14283 | Active Metabolite | Norbornane Ring Hydroxylation wikipedia.org |

| ID-14326 | Active Metabolite | Norbornane Ring Hydroxylation wikipedia.org |

| ID-20219 | Inactive Metabolite | Oxidative N-dealkylation nih.govwikipedia.org |

| ID-20220 | Inactive Metabolite | Oxidative N-dealkylation nih.govwikipedia.org |

| ID-11614 | Inactive Metabolite | Oxidative N-dealkylation wikipedia.org |

Investigation of Modulatory Factors on Lurasidone Metabolism and Subsequent Lurasidone Metabolite 14326 Formation in Preclinical Models

Preclinical studies, often conducted in animal models, provide insight into factors that can influence the metabolism of lurasidone and the subsequent formation of its metabolites. In rats, chronic administration of lurasidone has been shown to induce several CYP enzymes in the liver, including CYP2B, CYP2C11, CYP3A1, and CYP3A2. pbsciences.org This suggests that long-term exposure to lurasidone could potentially alter its own metabolism. pbsciences.org

Influence of Gut Microbiome on Hepatic Cytochrome P450 Enzyme Activities and Lurasidone Metabolite Formation in Animal Models

The interaction between the gut microbiome, hepatic enzymes, and the metabolism of antipsychotics is an area of growing scientific interest. While direct research specifically linking gut microbiome variations to the formation of lurasidone metabolite 14326 via hepatic CYP450 modulation in animal models is still emerging, existing studies provide foundational insights into these complex relationships.

Research has established a bidirectional connection between antipsychotic medications and the gut microbiome. biorxiv.org For instance, some antipsychotics can alter the composition of gut bacteria, potentially leading to metabolic side effects. researchgate.nettandfonline.com Conversely, the gut microbiome can influence the pharmacokinetics of these drugs. biorxiv.orgresearchgate.net

In animal models, lurasidone has been observed to have a different impact on the gut microbiome compared to other antipsychotics like olanzapine. Studies in Sprague-Dawley rats suggest that lurasidone may be considered 'gut-neutral', as it did not cause significant weight gain or metabolic changes and was associated with positive modulation of the gut microbiome, including an increase in microbial diversity. tandfonline.comnih.gov Other research in rats indicates that the gut microbiome can affect the oral bioavailability of lurasidone. biorxiv.org This effect may be mediated by the production of short-chain fatty acids (SCFAs) by gut bacteria, which can alter the pH of the intestinal lumen and thereby influence lurasidone's solubility and absorption. biorxiv.org

The gut microbiome is known to indirectly influence the activity of drug-metabolizing enzymes in the liver, such as cytochrome P450s. researchgate.nettandfonline.com Changes in microbial composition can affect the levels of bacterial enzymes and bile acids, which in turn can modulate the expression and activity of over 100 genes in the liver, including those for CYP enzymes. researchgate.net

Studies in animal models have specifically investigated the effect of lurasidone administration on hepatic cytochrome P450 enzymes. Chronic treatment of Wistar rats with lurasidone was found to influence the expression and activity of several CYP isoforms. nih.gov For example, lurasidone was shown to have an inhibitory effect on the activity and expression of CYP2B1/2 and CYP2C11, while inducing CYP3A1 and CYP3A2 in the liver. mdpi.comnih.gov

The following table summarizes the effects of chronic lurasidone administration on the activity of various hepatic CYP450 enzymes in rats from one such study.

| Cytochrome P450 Isoform | Effect of Chronic Lurasidone Administration |

| CYP2B | Decrease |

| CYP2C11 | Decrease |

| CYP3A | Increase |

| Data derived from studies in Wistar rats. nih.gov |

A 2024 preclinical study highlighted that while the gut microbiome's modulation of lurasidone's bioavailability through pH changes is significant, the role of microbiome-mediated effects on hepatic CYP450 activity in lurasidone metabolism is a critical area for future research. biorxiv.org The study explicitly notes that the formation of lurasidone metabolites, including the active metabolite 14326, via CYP450 enzymes presents another potential avenue for pharmacokinetic modulation by the gut microbiome. biorxiv.org Therefore, while the constituent parts of this pathway have been investigated, a comprehensive study directly demonstrating the influence of the gut microbiome on the specific rate and extent of lurasidone metabolite 14326 formation through hepatic CYP enzymes in animal models remains a prospective area of research.

Receptor Binding and Pharmacological Activity Characterization of Lurasidone Metabolite 14326 in Vitro and Preclinical Models

Dopaminergic Receptor Affinities and Functional Activity of Lurasidone (B1662784) Metabolite 14326

The interaction of lurasidone metabolite 14326 with dopamine (B1211576) receptors is a critical component of its pharmacological profile, showing a pattern of high affinity and potent antagonism, particularly at the D2 receptor subtype, which is a primary target for antipsychotic medications.

In vitro radioligand binding assays have demonstrated that lurasidone metabolite 14326 possesses a high affinity for human dopamine D2L receptors. fda.gov The binding affinity, expressed as the inhibitor constant (Ki), was determined to be 1.21 nM for human D2L receptors and 5.76 nM for rat D2 receptors. fda.gov This affinity is comparable to that of the parent compound, lurasidone. dovepress.comfda.gov

Functional activity studies have further characterized this interaction. In assays using Chinese hamster ovary (CHO) cells stably expressing human D2L receptors, metabolite 14326 was identified as a potent antagonist. fda.govtga.gov.au These findings from in vitro functional studies confirm that the metabolite's binding to the D2L receptor translates into a functional blockade of dopamine-mediated signaling. dovepress.comnih.govtandfonline.com

Table 1: Dopamine D2 Receptor Binding Affinities (Ki) of Lurasidone Metabolite 14326

| Receptor Subtype | Species | Ki Value (nM) | Reference |

|---|---|---|---|

| D2L | Human | 1.21 | fda.gov |

| D2 | Rat | 5.76 | fda.gov |

While specific binding affinity (Ki) values for lurasidone metabolite 14326 at dopamine D3 and D4.4 receptors are not detailed in the available literature, studies indicate that its affinity for various dopaminergic receptors is of a similar magnitude to that of lurasidone. europa.eu For comparison, lurasidone itself demonstrates lower affinities for human D3 and D4.4 receptors, with Ki values of 15.7 nM and 29.7 nM, respectively, compared to its high affinity for the D2L subtype. europa.eu This suggests that metabolite 14326 likely maintains a profile of higher selectivity for D2 receptors over other dopaminergic subtypes. nih.gov

Serotonergic Receptor Affinities and Functional Activity of Lurasidone Metabolite 14326

Lurasidone metabolite 14326 also exhibits significant interactions with key serotonin (B10506) (5-HT) receptor subtypes, displaying a mixed profile of partial agonism and antagonism that is characteristic of atypical antipsychotics.

Lurasidone metabolite 14326 demonstrates a high binding affinity for human serotonin 5-HT1A receptors, with a reported Ki value of 2.00 nM. fda.gov This affinity is comparable to, and in some studies noted as even higher than, that of lurasidone. fda.gov Functional activity assays have consistently characterized metabolite 14326 as a partial agonist at the human 5-HT1A receptor. dovepress.comfda.govnih.govtandfonline.comtga.gov.autga.gov.au This partial agonist activity is thought to contribute to the therapeutic profile of atypical antipsychotics. evidence-based-psychiatric-care.org

Table 2: Serotonin 5-HT1A and 5-HT2A Receptor Binding Affinities (Ki) of Lurasidone Metabolite 14326

| Receptor Subtype | Species | Ki Value (nM) | Reference |

|---|---|---|---|

| 5-HT1A | Human | 2.00 | fda.gov |

| 5-HT2A | Human | 0.337 | fda.gov |

| 5-HT2 | Rat | 2.16 | fda.gov |

The metabolite shows a very high affinity for human serotonin 5-HT2A receptors, with a Ki value of 0.337 nM. fda.gov Its affinity for the rat 5-HT2 receptor was reported with a Ki of 2.16 nM. fda.gov This binding affinity for the 5-HT2A receptor is similar to that of lurasidone, indicating that hydroxylation at this position does not diminish its interaction with this key receptor. dovepress.comfda.govnih.gov Consistent with the pharmacological profile of lurasidone, which is a known 5-HT2A antagonist, metabolite 14326 is understood to act as an antagonist at this receptor. tga.gov.aunih.gov The combined antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotic agents. evidence-based-psychiatric-care.orgnih.gov

Binding to Serotonin 5-HT7 Receptors and Potent Antagonist Activity in In Vitro Systems

Lurasidone metabolite 14326 demonstrates high affinity for human serotonin 5-HT7 receptors, comparable to the parent drug, lurasidone. nih.gov Functional studies have confirmed that this metabolite acts as a potent antagonist at these receptors. nih.govfda.gov In vitro assays measuring 5-HT-induced cyclic AMP (cAMP) accumulation in cells expressing human 5-HT7 receptors showed that Lurasidone metabolite 14326 effectively inhibits this process. fda.gov While not increasing intracellular cAMP on its own, it potently antagonized the effects of serotonin, with a calculated inhibitory constant (KB) value of 0.83 nM. fda.gov This potent antagonism at 5-HT7 receptors suggests that hydroxylation of lurasidone's norbornane (B1196662) skeleton to form this metabolite has little impact on this specific neuropharmacological action. nih.gov

Adrenergic Receptor Affinities and Functional Activity of Lurasidone Metabolite 14326

The interaction of Lurasidone metabolite 14326 with adrenergic receptors has also been characterized, revealing a specific binding profile.

Affinities for Alpha-Adrenergic Receptor Subtypes (e.g., α1A, α2A, α2C)

While specific affinity (Ki) values for Lurasidone metabolite 14326 at individual alpha-adrenergic receptor subtypes are not extensively detailed in the provided search results, the parent compound, lurasidone, has a known affinity profile. Lurasidone exhibits moderate affinity for α2C-adrenergic receptors (Ki = 10.8 nM) and weak affinity for α2A (Ki = 40.7 nM) and α1A (Ki = 35.7 nM) adrenergic receptors. tga.gov.au Given that the active metabolites, including ID-14326, are noted to have pharmacological effects comparable to the parent drug, it is plausible that the metabolite shares a similar pattern of affinity for these receptor subtypes. fda.gov

Contribution of Lurasidone Metabolite 14326 to the Overall Pharmacological Profile of Lurasidone in Preclinical Behavioral Models

Preclinical studies in animal models are crucial for understanding the in vivo effects of drug metabolites and their contribution to the therapeutic actions of the parent compound.

Analysis of Its Impact on Neurotransmitter Systems (e.g., Dopamine Metabolite Ratios in Brain Regions) in Animal Studies

The parent compound, lurasidone, has been shown to dose-dependently increase the ratio of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine in the frontal cortex and striatum of rats. dovepress.comevidence-based-psychiatric-care.org While specific studies isolating the effects of Lurasidone metabolite 14326 on dopamine metabolite ratios are not detailed in the search results, its similar in vitro profile as a potent dopamine D2 receptor antagonist suggests it would likely exert a similar influence on dopamine turnover in key brain regions. nih.govfda.gov The demonstration that both lurasidone and its active metabolites are effective in animal models of schizophrenia further supports their collective action on neurotransmitter systems relevant to psychosis. fda.gov

Analytical Methodologies for Research and Preclinical Quantification of Lurasidone Metabolite 14326

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Techniques for Lurasidone (B1662784) Metabolite 14326 Quantification.Current time information in Madison County, US.medchemexpress.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary analytical technique for the quantification of lurasidone and its metabolites, including ID-14326, in various biological matrices. fda.govclinicaltrials.govnih.gov This preference is due to the method's high selectivity, sensitivity, and speed. nih.gov

The development of a robust LC-MS/MS method begins with the optimization of chromatographic conditions to ensure efficient separation of the analyte from endogenous matrix components and other metabolites. While specific details for a method solely dedicated to Lurasidone metabolite 14326 are not extensively published, information can be gleaned from methods developed for the simultaneous analysis of lurasidone and its key metabolites.

A validated LC-MS/MS method for the determination of lurasidone and its metabolites ID-14283, ID-14326, and ID-11614 in human serum has been reported. europa.eu The sample extraction and chromatographic conditions were noted to be very similar to a previously validated method, with the main modification being the calibration curve range for each analyte. europa.eu For the analysis of lurasidone in rat plasma, a method utilizing an octadecylsilica (C18) column (5 μm, 2.0 × 50 mm) with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) has been described. nih.gov This suggests that reversed-phase chromatography is a suitable approach for the separation of lurasidone and its structurally similar metabolites. The use of formic acid in the mobile phase aids in the ionization of the analytes for mass spectrometric detection.

Table 1: Representative LC-MS/MS Parameters for Lurasidone Metabolite Analysis

| Parameter | Description |

|---|---|

| Chromatography | Liquid Chromatography (LC) |

| Stationary Phase | Octadecylsilica (C18) column |

| Mobile Phase | A gradient of aqueous and organic solvents, often containing a modifier like formic acid to improve ionization. nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Source | Electrospray Ionization (ESI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) chromatographyonline.com |

Tandem mass spectrometry (MS/MS) provides the high degree of specificity and sensitivity required for bioanalytical assays. nih.gov The technique involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first mass analyzer, its fragmentation in a collision cell, and the detection of a specific product ion in the second mass analyzer. chromatographyonline.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, allowing for the accurate quantification of low-level analytes in complex biological samples. chromatographyonline.com

For the analysis of lurasidone and its metabolites, stable labeled internal standards are typically used to compensate for any variability in sample processing and instrument response. fda.gov The detection is performed using an electrospray ionization (ESI) source, which is well-suited for the analysis of polar and semi-polar compounds like lurasidone and its metabolites. nih.gov

Method Validation Parameters for Bioanalytical Assays of Lurasidone Metabolite 14326 in Preclinical Biological Matrices.Current time information in Madison County, US.medchemexpress.com

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated in preclinical studies. nih.gov Regulatory guidelines, such as those from the European Medicines Agency (EMA), provide a framework for the validation of these methods. europa.eu

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the instrument response against known concentrations of the analyte.

In a validated method for lurasidone and its metabolites, including ID-14326, in human serum, the linear range for ID-14326 was established as 0.0500 to 50.0 ng/mL. europa.eu Another validated method for lurasidone and its two active metabolites, ID-14283 and ID-14326, reported a linear range of 0.02 to 10 ng/mL. fda.gov

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.

The lower limit of quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The limit of detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified with accuracy and precision.

For Lurasidone metabolite 14326, the LLOQ has been established at 0.0500 ng/mL in a validated LC-MS/MS method for human serum. europa.eu In another validated method, the LLOQ for both active metabolites, ID-14283 and ID-14326, was 0.02 ng/mL. fda.gov

Table 2: Summary of Method Validation Parameters for Lurasidone Metabolite 14326

| Parameter | Reported Value(s) | Reference |

|---|---|---|

| Linear Range | 0.0500 to 50.0 ng/mL | europa.eu |

| 0.02 to 10 ng/mL | fda.gov | |

| Precision (RSD%) | 4.9% to 9.4% | europa.eu |

| Accuracy (RE%) | -5.5% to 1.5% | europa.eu |

| LLOQ | 0.0500 ng/mL | europa.eu |

Evaluation of Analyte Stability in Stored Samples

Ensuring the stability of an analyte in biological samples from collection to analysis is a critical prerequisite for obtaining reliable and reproducible quantitative data. Stability assessments for Lurasidone metabolite 14326 (also known as ID-14326) have been conducted under various storage conditions to establish validated protocols for sample handling and storage.

Research findings indicate that Lurasidone metabolite 14326 demonstrates considerable stability when stored frozen. A bioanalytical validation report noted that serum samples containing lurasidone and its metabolites, including ID-14326, were stable for at least 744 days when stored at temperatures between -10°C and -30°C. europa.eu This extended stability period is crucial for the batch analysis of samples collected in long-term preclinical or clinical research studies.

Suppliers of the reference compound provide further stability data. For the solid form of the metabolite, a stability of at least four years is reported when stored at -20°C. caymanchem.comcaymanchem.com For stock solutions of the metabolite, storage recommendations vary, with one supplier suggesting storage at -80°C for up to 6 months or at -20°C for 1 month to maintain integrity. medchemexpress.com These findings highlight the importance of temperature and storage duration in maintaining the concentration and structure of the analyte.

Table 1: Reported Stability of Lurasidone Metabolite 14326 Under Various Storage Conditions

| Analyte Form | Matrix/Solvent | Storage Temperature | Reported Stability Period | Citation |

| Lurasidone metabolite 14326 | Human Serum | -10°C to -30°C | 744 days | europa.eu |

| Lurasidone metabolite 14326 | Solid | -20°C | ≥ 4 years | caymanchem.comcaymanchem.com |

| Lurasidone metabolite 14326 | Stock Solution | -80°C | 6 months | medchemexpress.com |

| Lurasidone metabolite 14326 | Stock Solution | -20°C | 1 month | medchemexpress.com |

Development and Application of Research-Grade Reference Standards for Lurasidone Metabolite 14326

The availability of high-purity, well-characterized reference standards is essential for the validation of analytical methods and the accurate quantification of metabolites in biological matrices. For Lurasidone metabolite 14326, research-grade reference materials are commercially available and serve critical functions in analytical development. caymanchem.commedchemexpress.comaxios-research.com

These standards are used to develop and validate quantitative assays, typically employing techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS). europa.eufda.gov The reference material allows for the preparation of calibration curves and quality control (QC) samples, which are necessary to ensure the accuracy, precision, and linearity of the analytical method. europa.eufda.gov For instance, a validated LC-MS/MS method for human serum established a linear range for Lurasidone metabolite 14326 from 0.0500 to 50.0 ng/mL, with a lower limit of quantitation (LLOQ) of 0.0500 ng/mL. europa.eu

In addition to the unlabeled metabolite, stable isotope-labeled (SIL) internal standards, such as Lurasidone metabolite 14326-d8, are also available. axios-research.com These deuterated standards are particularly valuable in mass spectrometry-based quantification. axios-research.com They are used as internal standards to correct for variations in sample preparation and instrument response, thereby improving the robustness and accuracy of the analytical method. axios-research.com These reference standards are intended for applications in method development, method validation, and as quality control materials during drug development. axios-research.com

Table 2: Available Research-Grade Reference Standards for Lurasidone Metabolite 14326

| Compound Name | CAS Number | Purity | Intended Use | Citation |

| Lurasidone metabolite 14326 | 186204-33-1 | ≥98% | Analytical standard for quantification | caymanchem.comcaymanchem.com |

| Lurasidone metabolite 14326 hydrochloride | N/A | Not specified | Active metabolite reference | medchemexpress.com |

| Lurasidone Inactive Metabolite 14326-d8 | N/A | Not specified | Internal standard for analytical method development and validation | axios-research.com |

Advancements in Metabolite Profiling Technologies for Comprehensive Lurasidone Metabolite 14326 Analysis

Comprehensive metabolite analysis has been significantly enhanced by advancements in analytical technologies, which allow for more sensitive and thorough profiling of drug metabolites in complex biological samples. benthamscience.comnih.gov While classical methodologies for metabolite identification have primarily relied on mass spectrometry (MS) coupled with liquid chromatography (LC), newer techniques offer improved resolution, sensitivity, and structural elucidation capabilities. benthamscience.comnih.gov

For the analysis of lurasidone and its metabolites, including ID-14326, validated LC-MS/MS methods have been the standard for quantification in biological fluids like serum. europa.eufda.govnih.gov These methods provide high sensitivity and specificity, which are crucial for pharmacokinetic studies. nih.govtandfonline.com

More recent advancements in high-resolution mass spectrometry (HRMS) have enabled untargeted metabolite profiling, which can identify a broader range of metabolites without the need for specific reference standards for each one. spectroscopyonline.com One study successfully used an untargeted HRMS method to identify lurasidone metabolites in human urine, demonstrating the power of this technology to discover and assess the relative abundance of metabolites in different matrices. spectroscopyonline.com Such approaches are vital for building a complete picture of a drug's metabolic fate.

Other emerging technologies that hold promise for comprehensive metabolite analysis include ion mobility mass spectrometry (IM-MS) and the coupling of liquid chromatography with nuclear magnetic resonance spectroscopy and mass spectrometry (LC-NMR-MS). benthamscience.comnih.gov These technologies provide additional dimensions of separation and structural information, facilitating the differentiation of isomeric metabolites and providing more confident structural identification. benthamscience.com The integration of these advanced platforms into the drug development process allows for a more in-depth understanding of metabolic pathways and can help in the early identification and characterization of potentially active or disproportionate metabolites. tandfonline.com This comprehensive approach, often termed "metabolomics" or "pharmacometabonomics," combines advanced analytical data with computational methods to better understand drug action and response. nih.govlaboratoriosrubio.com

Future Research Trajectories and Unaddressed Questions Pertaining to Lurasidone Metabolite 14326

Comprehensive Elucidation of Lurasidone (B1662784) Metabolite 14326's Complete Metabolic Fate Beyond Primary Formation in Preclinical Systems

The primary biotransformation pathways of lurasidone include oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. nih.govnih.gov Lurasidone metabolite 14326 is one of several products of these initial reactions. nih.govmdpi.com However, a significant gap in knowledge exists regarding the subsequent metabolic fate of metabolite 14326 itself. Once formed, it is plausible that this active metabolite undergoes further phase I and phase II biotransformations, leading to the formation of secondary metabolites that could be readily excreted.

Future preclinical research should focus on delineating these downstream pathways. A critical unanswered question is whether Lurasidone metabolite 14326 is a substrate for the same or different CYP enzymes that metabolize the parent drug. Studies utilizing liver microsomes from various preclinical species (e.g., rat, dog, monkey) are necessary to identify the specific enzymes responsible for its clearance. The use of deuterium-labeled Lurasidone metabolite 14326 (Lurasidone Metabolite 14326-d8) in conjunction with high-resolution mass spectrometry would be instrumental in tracing and identifying its subsequent metabolic products in these in vitro systems. medchemexpress.comglpbio.com

| Proposed Research Area | Methodology | Objective |

| Secondary Metabolite Identification | Incubation with preclinical liver microsomes followed by LC-MS/MS analysis. | To identify and structurally characterize the downstream metabolites of Lurasidone metabolite 14326. |

| Enzyme Phenotyping | Use of specific chemical inhibitors and recombinant human CYP enzymes. | To determine which specific Phase I and Phase II enzymes are responsible for the clearance of Lurasidone metabolite 14326. |

| Metabolic Stability Assessment | In vitro half-life determination in liver microsomes and hepatocytes. | To quantify the rate at which Lurasidone metabolite 14326 is metabolized across different preclinical species. |

Development of Novel In Vitro and Ex Vivo Experimental Models for In-depth Mechanistic Studies of Lurasidone Metabolite 14326

Traditional preclinical models, such as isolated liver microsomes, provide valuable but limited information on metabolic pathways. To gain a deeper mechanistic understanding of Lurasidone metabolite 14326, more sophisticated experimental systems that better recapitulate the physiological environment are required. Research on the parent drug has highlighted potential differences in metabolic regulation between hepatic systems and peripheral cells, such as lymphocytes. mdpi.com

The development and application of novel models are essential. Future investigations could utilize 3D hepatocyte spheroids or liver-on-a-chip technologies to study the metabolite's formation and fate in a more complex, organ-like environment. Furthermore, to explore its neurological activity, ex vivo models using brain slice preparations from preclinical species could be employed to study its effects on neuronal firing and neurotransmitter release, providing a direct link between receptor binding and functional cellular outcomes.

Exploration of Potential Secondary Biological Activities or Modulatory Roles of Lurasidone Metabolite 14326 Beyond Direct Receptor Binding in Preclinical Systems

The biological activity of a compound is not always limited to its direct interaction with primary therapeutic targets. The parent drug, lurasidone, has been shown in vitro to weakly or moderately inhibit various CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6. nih.gov A critical unaddressed question is whether Lurasidone metabolite 14326 shares these or possesses other secondary activities.

Future preclinical studies should systematically screen the metabolite for potential off-target effects. This includes assessing its capacity to inhibit or induce key drug-metabolizing enzymes and drug transporters (e.g., P-glycoprotein). Such interactions could have significant implications for potential metabolic drug-drug interactions. Investigating these secondary activities is crucial for building a comprehensive preclinical profile of the metabolite and understanding its full range of biological effects beyond receptor modulation.

Investigation of Interspecies Differences in Lurasidone Metabolite 14326 Formation and Activity in Animal Models

Preclinical drug development relies on animal models to predict human pharmacokinetics and pharmacodynamics. However, significant interspecies differences in drug metabolism are common, which can affect the translational relevance of animal data. Studies on lurasidone have demonstrated that it can alter the expression of CYP enzymes in rats, suggesting species-specific metabolic regulation. mdpi.com

A systematic investigation into the interspecies differences in the formation and activity of Lurasidone metabolite 14326 is a critical future research trajectory. This would involve comparative in vitro studies using hepatocytes and liver microsomes from rats, dogs, non-human primates, and humans. The objective is to determine if the rate of formation of metabolite 14326 and its subsequent clearance varies significantly across species. Understanding these differences is paramount for selecting the most appropriate animal model for further nonclinical studies and for accurately extrapolating the preclinical findings to humans.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Lurasidone metabolite 14326 in pharmaceutical formulations?

- Methodology : A validated TLC-densitometric method using silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) as the mobile phase can separate Lurasidone hydrochloride (parent compound) from degradation products and matrix components. Quantification is achieved via densitometry at 323 nm, with linearity established between 100–600 ng . For higher sensitivity, LC-MS or HPLC with deuterated internal standards (e.g., Lurasidone Inactive Metabolite 14326-d8) improves precision in complex biological matrices .

Q. How can researchers differentiate between Lurasidone metabolite 14326 and its deuterated analogs in pharmacokinetic studies?

- Methodology : High-resolution mass spectrometry (HRMS) detects isotopic patterns unique to deuterated analogs (e.g., 14326-d8). Chromatographic separation using reverse-phase columns (C18) with gradient elution (acetonitrile:water with 0.1% formic acid) resolves diastereomers, while tandem MS/MS confirms fragmentation patterns .

Q. What structural characteristics distinguish Lurasidone metabolite 14326 from its inactive counterpart, metabolite 14283?

- Methodology : NMR spectroscopy (e.g., H, C) identifies stereochemical differences: metabolite 14326 (5β/6β-hydroxy configuration) versus 14283 (5α/6α-hydroxy). X-ray crystallography or computational modeling (e.g., molecular docking) further elucidates spatial arrangements impacting receptor binding .

Advanced Research Questions

Q. How can conflicting reports on the pharmacological activity of Lurasidone metabolite 14326 be resolved?

- Methodology : Conduct in vitro receptor binding assays (D, 5-HT) using radiolabeled ligands to quantify affinity. Compare results with in vivo rodent models (e.g., prepulse inhibition for antipsychotic activity). Species-specific differences in metabolite exposure (e.g., rats vs. primates) must be addressed via pharmacokinetic profiling .

Q. What experimental designs are appropriate for assessing the brain penetration and distribution of Lurasidone metabolite 14326?

- Methodology : Radiolabeled C-14326 administered to rodents, followed by autoradiography or microdialysis, quantifies brain-to-plasma ratios. Ex vivo diffusion studies (e.g., sheep nasal mucosa) model tissue permeability .

Q. How can researchers evaluate interspecies variability in the metabolic pathways producing Lurasidone metabolite 14326?

- Methodology : Liver microsomes from humans, rats, and primates incubated with Lurasidone under NADPH-fortified conditions. LC-MS/MS identifies metabolite profiles, while CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) pinpoint isoforms involved .

Q. What methodologies elucidate the stereochemical configuration of Lurasidone metabolite 14326 diastereomers?

- Methodology : Chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases resolves 5β/6β and 5α/6α diastereomers. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. How do deuterated analogs of Lurasidone metabolite 14326 enhance metabolic stability studies?

- Methodology : Deuterium kinetic isotope effects (DKIE) reduce metabolic clearance. Comparative studies using 14326-d8 versus non-deuterated 14326 in hepatocyte incubations quantify stability improvements via half-life () measurements .

Data Contradiction and Resolution

Q. Why are there discrepancies in classifying Lurasidone metabolite 14326 as "active" versus "inactive"?

- Resolution : Early studies labeled 14326 as inactive due to low receptor affinity in standard assays . However, in vivo evidence suggests indirect modulation of neurotransmitter systems (e.g., acetylcholine elevation in rat brain) . Resolve contradictions using in situ microdialysis coupled with behavioral models (e.g., forced swim test for antidepressant activity) .

Methodological Best Practices

- Quality Control : Use deuterated internal standards (e.g., 14326-d8) to correct for matrix effects in LC-MS .

- Species Considerations : Prioritize primate models for human-relevant pharmacokinetic predictions due to interspecies metabolic differences .

- Data Reproducibility : Document experimental parameters (e.g., mobile phase gradients, MS ionization settings) per FAIR principles to ensure replicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.